molecular formula C8H6N2 B13792358 1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine CAS No. 70471-91-9

1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine

Cat. No.: B13792358
CAS No.: 70471-91-9
M. Wt: 130.15 g/mol
InChI Key: VIDVTAHYOHEDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Polycyclic Nitrogen Heterocycles in Contemporary Organic Chemistry

Polycyclic nitrogen heterocycles are organic compounds characterized by multiple fused rings, at least one of which contains a nitrogen atom. These structures are of immense importance in contemporary organic chemistry due to their prevalence in natural products, pharmaceuticals, agrochemicals, and functional materials. openmedicinalchemistryjournal.com Their rigid frameworks and the electronic properties imparted by the nitrogen heteroatom(s) make them ideal scaffolds for designing molecules with specific biological activities or material properties.

In medicinal chemistry, nitrogen heterocycles are a dominant feature in a vast number of FDA-approved drugs, acting as the core of antibiotics, anticancer agents, antivirals, and more. msesupplies.comreachemchemicals.comnih.gov The ability of the nitrogen atoms to engage in hydrogen bonding and other non-covalent interactions is crucial for their binding to biological targets like enzymes and receptors. nih.gov The continuous exploration of new polycyclic nitrogen-containing scaffolds is driven by the need for novel therapeutic agents to address challenges such as antibiotic resistance. mdpi.com

Beyond medicine, these compounds are integral to materials science. They serve as building blocks for organic conductors, dyes, and polymers with unique optical and electronic properties. msesupplies.comopenmedicinalchemistryjournal.com The tunable nature of their electronic structures allows for the design of materials for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. msesupplies.com Consequently, the development of synthetic methodologies to access novel polycyclic nitrogen heterocycles remains a key objective in modern organic synthesis. elsevierpure.commdpi.com

Structural Significance and Theoretical Considerations of the 1H-Cyclopropamsesupplies.comumich.edupyrrolo[1,2-b]pyridazine Motif

The structure of 1H-Cyclopropa msesupplies.comumich.edupyrrolo[1,2-b]pyridazine (B13699388) is notable for the fusion of a three-membered cyclopropane (B1198618) ring to the pyrrole (B145914) moiety of the pyrrolo[1,2-b]pyridazine core. This fusion introduces significant ring strain and geometric constraints, which are expected to profoundly influence the molecule's chemical and physical properties.

Theoretical Considerations: The introduction of a cyclopropane ring onto an aromatic or heteroaromatic system is a known strategy to modulate electronic properties. The cyclopropyl (B3062369) group possesses unique bonding characteristics, often described as having "π-character," which can lead to electronic communication with the fused aromatic system. Theoretical studies on related strained polycyclic aromatic compounds suggest that such fusions can alter the aromaticity, reactivity, and spectral properties of the parent molecule. The strain energy introduced by the cyclopropane ring is a key factor that can be evaluated using computational methods to predict the molecule's stability and reactivity.

Structural Significance: The parent pyrrolo[1,2-b]pyridazine system is a planar, aromatic heterocycle. The fusion of the cyclopropane ring would force a rigid, non-planar geometry in that region of the molecule. This localized distortion can impact intermolecular interactions, such as π-π stacking, which is a common feature in the solid-state packing of planar aromatic molecules. In the context of medicinal chemistry, the cyclopropyl group is often used as a "bioisostere" for other chemical groups, and its incorporation can improve metabolic stability, membrane permeability, and binding affinity by enforcing a specific conformation.

While no specific computational or crystallographic data for 1H-Cyclopropa msesupplies.comumich.edupyrrolo[1,2-b]pyridazine are available, data for substituted pyrrolo[1,2-b]pyridazines can provide a baseline for understanding the core structure.

Table 1: Selected Crystallographic Data for a Substituted Pyrrolo[1,2-b]pyridazine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 3.8568
b (Å) 11.0690
c (Å) 26.4243
β (°) 92.777

Data for 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine.

Historical Overview of Related Fused Pyrrolo-Pyridazine and Cyclopropane Chemistry

The chemistry of the two core components of 1H-Cyclopropa msesupplies.comumich.edupyrrolo[1,2-b]pyridazine has a rich history.

Fused Pyrrolo-Pyridazine Chemistry: The synthesis of the pyrrolo[1,2-b]pyridazine ring system was first reported in the mid-20th century. A review of the synthesis and properties of these compounds was published as early as 1977 by Kuhla and Lombardino. Early synthetic methods were broadly classified into two main approaches: condensation reactions and cycloaddition reactions.

One of the seminal methods involves the 1,3-dipolar cycloaddition of pyridazinium N-ylides with activated alkynes or alkenes. This has proven to be a versatile route to a wide range of substituted pyrrolo[1,2-b]pyridazines. Another classical approach involves the condensation of 1-aminopyrrole (B1266607) derivatives with β-dicarbonyl compounds. Over the decades, numerous refinements and novel synthetic strategies have been developed, reflecting the continued interest in this heterocyclic system for its potential biological and photophysical properties.

Cyclopropane Chemistry: The synthesis of cyclopropane rings, known as cyclopropanation, is a fundamental transformation in organic chemistry. One of the earliest and most well-known methods is the Simmons-Smith reaction , which typically involves the reaction of an alkene with diiodomethane (B129776) and a zinc-copper couple. This reaction is valued for its stereospecificity.

Another historically significant approach is the reaction of alkenes with carbenes or carbenoids, often generated from diazo compounds. The thermal or photochemical decomposition of a pyrazoline, formed by the cycloaddition of a diazo compound to an alkene, is a classic method for generating cyclopropanes. The development of transition-metal catalyzed cyclopropanations, particularly with copper and rhodium catalysts, has greatly expanded the scope and efficiency of these reactions. The application of these methods to heterocyclic systems is a more recent development, driven by the desire to create novel, strained molecular architectures. A particularly relevant synthetic strategy is the cycloaddition of alkylidene cyclopropane derivatives to pyridazine (B1198779), which directly constructs a cyclopropane-fused system.

Research Rationale and Objectives for Investigating 1H-Cyclopropamsesupplies.comumich.edupyrrolo[1,2-b]pyridazine

While specific research objectives for 1H-Cyclopropa msesupplies.comumich.edupyrrolo[1,2-b]pyridazine have not been explicitly published, a clear rationale for its investigation can be inferred from the broader goals of contemporary chemical research. The primary motivations for synthesizing and studying such a novel molecule would likely fall into two main categories: fundamental research and applied science.

Fundamental Research Objectives:

Exploring the Impact of Strain: A key objective would be to understand how the significant ring strain introduced by the fused cyclopropane ring affects the aromaticity, stability, and reactivity of the pyrrolo[1,2-b]pyridazine system. This could provide valuable insights into the fundamental principles of chemical bonding and molecular strain.

Developing Novel Synthetic Methodologies: The synthesis of this target molecule would likely require the development of new or modified synthetic strategies for the cyclopropanation of heteroaromatic compounds. Establishing a viable synthetic route would be a significant achievement in itself.

Probing Spectroscopic and Photophysical Properties: Investigating the UV-Vis absorption and fluorescence emission spectra of the compound would reveal how the geometric and electronic perturbations of the cyclopropane ring influence its photophysical properties compared to the parent heterocycle.

Applied Science Objectives:

Medicinal Chemistry: A major rationale would be the exploration of its potential as a novel scaffold for drug discovery. umich.edu The rigid, three-dimensional structure could lead to enhanced binding affinity and selectivity for specific biological targets. The pyrrolo[1,2-b]pyridazine core is known to be present in molecules with a range of biological activities, and the addition of the cyclopropane ring could lead to new therapeutic properties. nih.gov

Materials Science: The unique electronic structure of 1H-Cyclopropa msesupplies.comumich.edupyrrolo[1,2-b]pyridazine could make it a candidate for new organic electronic materials. The goal would be to investigate its properties as a component in organic semiconductors, emitters for OLEDs, or as a dye in solar cells.

Scope and Organization of the Academic Research Outline

This article has provided a structured overview of the chemical context and potential research avenues for 1H-Cyclopropa msesupplies.comumich.edupyrrolo[1,2-b]pyridazine. The content is organized to first establish the importance of the broader class of polycyclic nitrogen heterocycles. It then delves into the specific structural features and theoretical considerations of the target molecule, drawing on knowledge of its constituent parts. A historical perspective on the synthesis of the parent pyrrolo-pyridazine system and the evolution of cyclopropanation chemistry provides a foundation for understanding the synthetic challenges and opportunities. Finally, the article outlines a clear research rationale, postulating the key objectives that would drive the investigation of this novel and intriguing chemical entity. This comprehensive framework serves as a guide for future research into this and related strained heterocyclic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70471-91-9

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

IUPAC Name

6,7-diazatricyclo[4.4.0.02,4]deca-1(10),2,4,8-tetraene

InChI

InChI=1S/C8H6N2/c1-2-8-7-4-6(7)5-10(8)9-3-1/h1-5,9H

InChI Key

VIDVTAHYOHEDGV-UHFFFAOYSA-N

Canonical SMILES

C1=CNN2C=C3C=C3C2=C1

Origin of Product

United States

Synthetic Methodologies for 1h Cyclopropa 2 17 Pyrrolo 1,2 B Pyridazine and Its Structural Analogues

Retrosynthetic Analysis of the 1H-Cyclopropanih.govnih.govpyrrolo[1,2-b]pyridazine Core

A retrosynthetic analysis of the target molecule allows for the deconstruction of the complex structure into simpler, more readily available starting materials. This process involves identifying key bond disconnections that correspond to reliable forward synthetic reactions.

Key Disconnection Strategies for the Pyrrolo-Pyridazine Framework

The central pyrrolo[1,2-b]pyridazine (B13699388) framework can be disconnected in several ways. A primary strategy involves breaking the bonds of the pyrrole (B145914) ring, which can be conceptually formed through a [3+2] cycloaddition reaction. This approach identifies a pyridazinium ylide and a suitable dipolarophile as key synthons. Another significant disconnection involves the C-N and C-C bonds of the pyridazine (B1198779) ring, suggesting a condensation and cyclization approach from a substituted pyrrole precursor.

Disconnection StrategyKey Intermediates/SynthonsCorresponding Forward Reaction
Pyrrole Ring AnnulationPyridazinium Ylide + Alkyne/Alkene Dipolarophile[3+2] Cycloaddition
Pyridazine Ring FormationSubstituted 1-aminopyrrole (B1266607) + 1,3-dicarbonyl compoundCondensation/Cyclization
Pyridazine Ring FormationSubstituted pyrrole + Hydrazine derivativeCondensation/Cyclization

Approaches for Cyclopropane (B1198618) Annulation within Fused Systems

The introduction of the cyclopropane ring fused to the pyrrolo[1,2-b]pyridazine core is a critical step. Retrosynthetically, this can be envisioned through two main pathways:

Simmons-Smith type reaction: This involves the cyclopropanation of a double bond in a dihydropyrrolo[1,2-b]pyridazine precursor. This disconnection points to a partially saturated analogue of the target molecule as a key intermediate.

Intramolecular cyclization: A suitably functionalized pyrrolo[1,2-b]pyridazine derivative, for instance, bearing a leaving group and an adjacent nucleophilic carbon, could undergo an intramolecular cyclization to form the three-membered ring.

Established Synthetic Routes to the Pyrrolo[1,2-b]pyridazine Scaffold Relevant to Cyclopropa-Fusion

The synthesis of the core pyrrolo[1,2-b]pyridazine system is well-documented, providing a foundation upon which the cyclopropa-fused analogue can be conceptually built.

Cycloaddition Reactions in Pyrrolo-Pyridazine Formation

One of the most powerful methods for constructing the pyrrolo[1,2-b]pyridazine scaffold is through [3+2] cycloaddition reactions. mdpi.com This approach typically involves the in situ generation of a pyridazinium ylide, which then reacts with a dipolarophile, such as an alkyne or an alkene, to form the bicyclic system. mdpi.com

The general scheme for this reaction is as follows:

Formation of the Pyridazinium Ylide: A pyridazine is N-alkylated with an α-halo ketone or a similar reagent to form a pyridazinium salt. Treatment of this salt with a base generates the pyridazinium ylide.

Cycloaddition: The ylide then undergoes a 1,3-dipolar cycloaddition with a dipolarophile. For instance, reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of a di-substituted pyrrolo[1,2-b]pyridazine. beilstein-journals.org

A variety of substituted pyrrolo[1,2-b]pyridazines have been synthesized using this methodology, showcasing its versatility. mdpi.com

Pyridazinium Salt PrecursorDipolarophileResulting Pyrrolo[1,2-b]pyridazine
N-phenacylpyridazinium bromideEthyl propiolateEthyl 7-benzoylpyrrolo[1,2-b]pyridazine-5-carboxylate
N-(ethoxycarbonylmethyl)pyridazinium bromideDimethyl acetylenedicarboxylateDimethyl 7-(ethoxycarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

Condensation and Cyclization Reactions for the Bridged Nitrogen System

Condensation reactions provide an alternative and effective route to the pyrrolo[1,2-b]pyridazine core. beilstein-journals.org These methods often involve the construction of the pyridazine ring onto a pre-existing pyrrole moiety or vice versa.

A common strategy involves the reaction of a 1-aminopyrrole derivative with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.org For example, the condensation of 1-aminopyrrole with 3-ethoxyacrolein diethylacetal yields the unsubstituted pyrrolo[1,2-b]pyridazine. beilstein-journals.org

Another approach utilizes the condensation of 1,4,7-triketones with hydrazine, followed by a dehydrogenation step to yield the aromatic pyrrolo[1,2-b]pyridazine system. beilstein-journals.org

Novel Synthetic Approaches for the Cyclopropa-Fused Heterocycle

As there are no specific, documented synthetic routes for 1H-Cyclopropa nih.govnih.govpyrrolo[1,2-b]pyridazine in the current literature, this section outlines plausible, novel synthetic strategies based on established chemical principles.

A promising approach would involve the late-stage cyclopropanation of a suitable pyrrolo[1,2-b]pyridazine precursor. This could potentially be achieved through:

Intramolecular cyclization of a dihydropyrrolopyridazine derivative: A hypothetical route could start with a dihydropyrrolo[1,2-b]pyridazine bearing an appropriate leaving group at a position adjacent to a carbon with an acidic proton. Base-mediated intramolecular nucleophilic substitution could then form the cyclopropane ring.

Reaction with a carbene or carbenoid: A dihydropyrrolo[1,2-b]pyridazine intermediate could be subjected to a Simmons-Smith or similar cyclopropanation reaction to install the fused three-membered ring.

Another theoretical pathway could involve the [3+2] cycloaddition of a pyridazinium ylide with a cyclopropenone derivative, which could potentially lead to a cyclopropa-fused system after subsequent rearrangement or functional group manipulation.

It is important to note that these are proposed synthetic pathways and would require experimental validation to determine their feasibility and efficiency in constructing the target molecule.

Stereoselective and Enantioselective Synthesis of 1H-Cycloproparesearchgate.netnih.govpyrrolo[1,2-B]pyridazine Derivatives

The fusion of the cyclopropane ring to the pyrrolo[1,2-b]pyridazine core creates stereogenic centers, making stereoselective synthesis a critical consideration.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral cyclopropanes. researchgate.netnih.gov Chiral transition-metal complexes, particularly those of rhodium, copper, and cobalt, have been extensively used to catalyze the asymmetric cyclopropanation of alkenes with diazo compounds. dicp.ac.cnrsc.org

For the synthesis of an enantiomerically enriched 1H-Cyclopropa nih.govsemanticscholar.orgpyrrolo[1,2-b]pyridazine derivative, an intramolecular cyclopropanation of a prochiral pyrrolo[1,2-b]pyridazine precursor catalyzed by a chiral metal complex would be a promising approach. The choice of the chiral ligand is crucial for achieving high enantioselectivity. A variety of chiral ligands, such as those based on bis(oxazolines) (BOX) and pyridine-oxazolines (PyBox), have been successfully employed in asymmetric cyclopropanation reactions. rsc.org

The following table summarizes selected examples of asymmetric cyclopropanation, showcasing the catalysts and levels of enantioselectivity achieved.

Catalyst/LigandSubstrate TypeEnantiomeric Excess (ee)Reference
Chiral Cobalt Complexgem-dichloroalkane and alkeneup to 97% dicp.ac.cn
Chiral Copper-PyBox ComplexCyclopropanolup to 99% rsc.org
Chiral Rhodium ComplexDiazo compound and alkeneVaries researchgate.net

When multiple stereocenters are formed during the ring-forming process, controlling the diastereoselectivity is essential. In the context of 1H-Cyclopropa nih.govsemanticscholar.orgpyrrolo[1,2-b]pyridazine synthesis, the relative stereochemistry of the substituents on the cyclopropane ring and at the fusion points needs to be controlled.

Diastereoselective annulation reactions are a key strategy for constructing fused ring systems with high stereocontrol. For instance, a sequential [4+2]/[2+1] annulation has been used to construct cyclopropane-fused tetrahydroquinolines with high diastereoselectivity. nih.gov Similarly, a Lewis acid-catalyzed [3+3] annulation of cyclic nitronates with vinyl diazoacetates proceeds with excellent diastereoselectivity to form bicyclic products. mdpi.com A related strategy could be envisioned where a pyrrolo[1,2-b]pyridazine derivative acts as the diene or dienophile in a cycloaddition reaction, followed by a diastereoselective cyclopropanation. The stereochemical outcome of such reactions is often dictated by steric and electronic factors of the substrates and reagents, as well as the reaction conditions. Ylide-initiated Michael addition-cyclization reactions have also been shown to produce cyclopropanes with high diastereoselectivity. nih.gov

Green Chemistry Principles and Sustainable Synthesis of 1H-Cycloproparsc.orgnih.govpyrrolo[1,2-b]pyridazine

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance safety. chemijournal.com For a complex molecule like 1H-Cyclopropa rsc.orgnih.govpyrrolo[1,2-b]pyridazine, sustainable synthesis would focus on improving the efficiency and environmental footprint of the multi-step process required for its construction. Greener routes for the synthesis of various nitrogen-containing heterocycles are actively being developed, emphasizing the use of eco-friendly solvents, alternative energy sources, and catalytic systems. researchgate.netmdpi.commdpi.com

Key green strategies applicable to the synthesis of the pyrrolo[1,2-b]pyridazine framework, and by extension the target molecule, include:

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or bio-based solvents like glycerol (B35011) can significantly reduce environmental harm. mdpi.com For many heterocyclic syntheses, water has proven to be a viable medium, often enhancing reactivity and simplifying workup procedures. mdpi.com

Energy Efficiency: The use of microwave irradiation and ultrasound as alternative energy sources can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. nih.govnih.gov Microwave-assisted synthesis, in particular, has been successfully applied to produce a wide array of N-heterocycles, often under solvent-free conditions. nih.govnih.gov

Catalysis: Employing catalysts, especially reusable solid catalysts like zeolites or montmorillonite (B579905) clay (K-10), enhances atom economy and reduces waste by avoiding stoichiometric reagents. nih.gov Transition metal catalysts are also pivotal, though a green approach would prioritize earth-abundant metals and ensure catalyst recovery and recycling. rsc.org

Multicomponent Reactions (MCRs): Designing a synthesis that combines multiple steps into a single pot operation (an MCR) improves efficiency, saves time and resources, and reduces the generation of waste from intermediate purification steps. rsc.org The synthesis of pyrrolo[1,2-b]pyridazines has been achieved through one-pot multicomponent reactions, highlighting a promising avenue for sustainable production. researchgate.net

The table below outlines a comparison between traditional and potential green approaches for the synthesis of the core pyrrolo[1,2-b]pyridazine scaffold.

Synthetic ParameterTraditional ApproachGreen Chemistry Approach
Solvents Volatile organic compounds (e.g., toluene, DMF)Water, ionic liquids, bio-solvents, or solvent-free conditions mdpi.comunigoa.ac.in
Energy Source Conventional heating (reflux)Microwave irradiation, ultrasound nih.gov
Catalysts Stoichiometric reagents, hazardous acids/basesReusable solid acids (e.g., K-10 Montmorillonite), biocatalysts, recyclable metal catalysts nih.gov
Reaction Type Multi-step synthesis with isolation of intermediatesOne-pot multicomponent reactions (MCRs), cascade reactions nih.govrsc.org
Atom Economy Often low due to protecting groups and stoichiometric reagentsHigh, maximizing incorporation of starting materials into the final product
Waste Generation Significant, including solvent and reagent wasteMinimized through solvent reduction, catalysis, and MCRs

Challenges and Future Directions in Scalable Synthesis of Complex Polycycles

The scalable synthesis of complex polycyclic molecules like 1H-Cyclopropa rsc.orgnih.govpyrrolo[1,2-b]pyridazine presents significant challenges that are common in the transition from laboratory-scale discovery to larger-scale production. drugdiscoverytrends.com These hurdles often relate to structural complexity, reaction control, and process robustness.

Current Challenges:

Structural Complexity and Strain: The target molecule possesses a highly complex, rigid, three-dimensional structure. The fusion of a high-energy, strained cyclopropane ring to the aromatic heterocyclic system introduces significant ring strain, which can lead to instability and low yields during synthesis.

Regio- and Stereoselectivity: Controlling the precise placement of the cyclopropane ring (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is a major hurdle. Cycloaddition reactions, a likely key step, often produce mixtures of isomers that are difficult to separate, complicating purification and reducing the yield of the desired product. nih.gov

Harsh Reaction Conditions: Many classical methods for forming heterocyclic rings require harsh conditions, such as high temperatures, strong acids or bases, and air-sensitive reagents, which are problematic and costly to implement on a large scale. nih.gov

Catalyst Cost and Recovery: While catalytic methods are preferred, many rely on expensive and toxic heavy metals (e.g., palladium, rhodium). The cost of the catalyst and the need to remove it completely from the final product to avoid contamination are significant barriers to scalability. drugdiscoverytrends.com

Future Directions:

The future of complex molecule synthesis lies in developing more efficient, controlled, and sustainable methods.

C-H Functionalization: A revolutionary approach involves the direct functionalization of typically inert carbon-hydrogen (C-H) bonds. This strategy can significantly shorten synthetic routes by avoiding the need for pre-functionalized starting materials, thereby reducing steps and improving atom economy. sciencedaily.com

Automation and High-Throughput Experimentation: The use of automated synthesis platforms and robotics allows for the rapid screening of numerous reaction conditions (solvents, catalysts, temperatures) to quickly identify optimal parameters for a given transformation, accelerating process development. solubilityofthings.com

Machine Learning and AI: Artificial intelligence is being increasingly used to predict reaction outcomes and design novel, efficient synthetic pathways. These computational tools can analyze vast datasets to suggest non-intuitive routes to complex targets, saving significant experimental time and resources. sciencedaily.comsolubilityofthings.com

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for scalability. They provide superior control over reaction parameters like temperature and mixing, improve safety, and can be more easily scaled up by simply running the reactor for a longer duration.

Novel Cycloaddition Strategies: Continued development of novel cycloaddition reactions, potentially using photoredox or electrochemical catalysis, could provide milder and more selective pathways to construct the fused ring systems of complex polycycles. rsc.org

The table below summarizes the primary challenges and future strategies for the scalable synthesis of complex polycyclic heterocycles.

ChallengeDescriptionFuture Direction / Potential Solution
Low Overall Yield Cumulative losses over many synthetic steps make large-scale production inefficient.C-H functionalization to shorten routes; development of cascade reactions. sciencedaily.com
Purification Difficult separation of isomers and byproducts, especially on a large scale.Development of more selective catalysts; use of flow chemistry with in-line purification.
Process Safety Use of hazardous reagents, high temperatures, and exothermic reactions pose safety risks.Biocatalysis and enzymatic reactions under mild conditions; improved thermal control in flow reactors. solubilityofthings.com
Cost of Goods Expensive starting materials, catalysts, and multi-step processes lead to high production costs.Utilizing cheaper, renewable feedstocks; designing routes with higher atom economy; catalyst recycling.
Sustainability Generation of significant chemical waste and high energy consumption.Application of green chemistry principles: safer solvents, MCRs, and energy-efficient methods (e.g., photochemistry). rsc.org

Chemical Reactivity and Transformative Potential of 1h Cyclopropa 2 17 Pyrrolo 1,2 B Pyridazine

Electronic Structure and Reactivity Profiles of the Fused System

The parent pyrrolo[1,2-b]pyridazine (B13699388) system is a nitrogen-bridgehead aromatic heterocycle, formally derived from the condensation of pyrrole (B145914) and pyridazine (B1198779). thsci.comarkat-usa.org It is considered an aromatic system, possessing 10 π-electrons delocalized across the bicyclic framework, which is consistent with Hückel's rule for aromaticity in polycyclic systems. The pyrrole ring, a five-membered heterocycle, contributes six π-electrons to its own aromaticity. libretexts.orgquora.com Similarly, pyridazine is an aromatic six-membered ring with two adjacent nitrogen atoms. wikipedia.org The fusion of these two rings to form pyrrolo[1,2-b]pyridazine results in a stable heteroaromatic scaffold. researchgate.net

The fusion of a cyclopropane (B1198618) ring introduces significant ring strain into the molecule. Cyclopropane itself has a ring strain of approximately 29 kcal/mol due to the deviation of its C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). wikipedia.org This high degree of angle strain makes the C-C bonds of the cyclopropane ring unstable and prone to cleavage, rendering it more reactive than other alkanes. wikipedia.org

This inherent strain is a powerful driving force for a variety of chemical transformations. nih.gov The C-C bonds of the cyclopropane ring have a higher p-character than typical alkane C-C bonds, which allows them to be activated by transition metals, leading to oxidative addition and the formation of metallacyclobutane intermediates. wikipedia.org This activation is a cornerstone of many synthetic applications of cyclopropanes. wikipedia.org In the context of 1H-Cyclopropa wikipedia.orgwikipedia.orgpyrrolo[1,2-b]pyridazine, the strain of the fused cyclopropane ring is expected to be a focal point of its reactivity, providing a pathway for ring-opening reactions that can be harnessed for further chemical transformations. The release of this ring strain can serve as a thermodynamic driving force for reactions. nih.gov

Electrophilic and Nucleophilic Reactivity of 1H-Cyclopropawikipedia.orgwikipedia.orgpyrrolo[1,2-b]pyridazine

The reactivity of 1H-Cyclopropa wikipedia.orgwikipedia.orgpyrrolo[1,2-b]pyridazine towards electrophiles and nucleophiles will be governed by the electronic nature of both the pyrrolo-pyridazine system and the strained cyclopropane ring. The pyrrolo[1,2-b]pyridazine moiety, being an electron-rich heteroaromatic system, is expected to be susceptible to electrophilic attack. The specific sites of electrophilic substitution would be influenced by the electron density distribution within the bicyclic system, which is determined by the positions of the nitrogen atoms.

Conversely, the pyridazine ring is generally electron-deficient and can be susceptible to nucleophilic attack, particularly at positions activated by the nitrogen atoms. wur.nl The presence of the electron-donating pyrrole ring would modulate this reactivity.

The cyclopropane ring itself can react with both electrophiles and nucleophiles, typically leading to ring-opening. The high p-character of the C-C bonds allows for electrophilic attack, which can initiate ring cleavage. Nucleophilic attack on the cyclopropane ring is also possible, especially if the ring is activated by adjacent electron-withdrawing groups. In the case of 1H-Cyclopropa wikipedia.orgwikipedia.orgpyrrolo[1,2-b]pyridazine, the fusion to the heteroaromatic system could influence the regioselectivity of such attacks.

Advanced Spectroscopic and Crystallographic Investigations of 1h Cyclopropa 2 17 Pyrrolo 1,2 B Pyridazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for determining the constitution and stereochemistry of organic molecules. For 1H-Cyclopropa researchgate.netliberty.edupyrrolo[1,2-b]pyridazine (B13699388), a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be essential for a complete structural assignment.

In the ¹H NMR spectrum of related pyrrolo[1,2-b]pyridazine systems, protons on the pyridazine (B1198779) ring typically appear as doublets, with coupling constants indicative of their ortho relationship. For instance, in a substituted pyrrolo[1,2-b]pyridazine, the H-3 and H-4 protons of the pyridazine moiety were observed as two doublets with a coupling constant of 9.3 Hz. nih.gov The protons of the pyrrole (B145914) ring and the cyclopropyl (B3062369) group would exhibit characteristic chemical shifts and coupling patterns that would be crucial for initial structural hypotheses.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In analogous structures, carbonyl groups in the pyridazine ring have been observed around 160 ppm. nih.gov The chemical shifts of the carbons in the cyclopropyl group would be particularly informative, typically appearing in the upfield region of the spectrum.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms within the 1H-Cyclopropa researchgate.netliberty.edupyrrolo[1,2-b]pyridazine molecule, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to identify adjacent protons, for example, within the pyridazine ring and to establish the connectivity between the protons on the cyclopropane (B1198618) ring and the rest of the molecule. For some pyrrolo[1,2-b]pyridazine derivatives, COSY experiments have been instrumental in confirming the structural assignments. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (typically 2-3 bonds) correlations between protons and carbons. It is particularly powerful for connecting different fragments of the molecule, such as linking the cyclopropyl group to the pyrrolopyridazine core and for identifying quaternary carbons. The regioselectivity of cycloaddition reactions in the synthesis of related compounds has been evidenced by such NMR techniques. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. NOESY is vital for determining the stereochemistry and conformation of the molecule, for instance, the relative orientation of the cyclopropane ring with respect to the fused heterocyclic system.

The collective data from these 2D NMR experiments would allow for a complete and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of 1H-Cyclopropa researchgate.netliberty.edupyrrolo[1,2-b]pyridazine.

Advanced NMR Applications (e.g., Solid-State NMR for Polymorphs, Diffusion NMR)

Beyond standard solution-state NMR, advanced techniques could provide deeper insights into the properties of 1H-Cyclopropa researchgate.netliberty.edupyrrolo[1,2-b]pyridazine.

Solid-State NMR (ssNMR): If the compound exists in different crystalline forms (polymorphs), ssNMR would be a powerful tool to study their distinct solid-state structures. This technique can provide information about the local environment of atoms in the solid state, which can differ between polymorphs.

Diffusion NMR (DOSY): Diffusion-Ordered Spectroscopy can be used to determine the diffusion coefficients of molecules in solution. This can be useful for assessing the purity of a sample and for studying intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry is a critical tool for determining the elemental composition and elucidating the fragmentation pathways of a molecule. For 1H-Cyclopropa researchgate.netliberty.edupyrrolo[1,2-b]pyridazine, HRMS would provide a highly accurate mass measurement, allowing for the determination of its molecular formula with a high degree of confidence. The structures of newly synthesized related compounds have been confirmed through such mass spectrometry techniques. mdpi.com

Elucidation of Reaction Pathways via Isotopic Labeling and MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion, providing valuable structural information. By analyzing the fragmentation pattern of the molecular ion of 1H-Cyclopropa researchgate.netliberty.edupyrrolo[1,2-b]pyridazine, it would be possible to deduce the connectivity of its constituent parts.

Furthermore, isotopic labeling studies, where an atom in the molecule is replaced by its heavier isotope (e.g., ¹³C or ¹⁵N), can be a powerful method to trace reaction pathways and to understand fragmentation mechanisms in the mass spectrometer. By observing the mass shifts in the fragment ions upon isotopic labeling, the origin of each fragment can be determined, providing definitive structural evidence.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline molecule. If suitable single crystals of 1H-Cyclopropa researchgate.netliberty.edupyrrolo[1,2-b]pyridazine can be grown, SCXRD analysis would provide precise information on its molecular conformation, bond lengths, and bond angles.

The crystal structures of several pyrrolo[1,2-b]pyridazine derivatives have been reported, confirming their planar nature and revealing details about their solid-state packing. nih.gov For example, the X-ray structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine showed a planar conformation with π-π stacking interactions in the crystal lattice. nih.gov

Precise Determination of Molecular Conformation, Bond Lengths, and Angles

SCXRD analysis would yield a detailed picture of the molecular geometry of 1H-Cyclopropa researchgate.netliberty.edupyrrolo[1,2-b]pyridazine. This would include the precise measurement of all bond lengths and angles, providing invaluable data for understanding the electronic structure and reactivity of the molecule. The conformation of the cyclopropane ring relative to the fused heterocyclic system would be definitively established.

The following table provides an example of the kind of crystallographic data that would be obtained from an SCXRD experiment, based on a related reported structure. nih.gov

ParameterExample Value (for a related derivative)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8568
b (Å)11.0690
c (Å)26.4243
β (°)92.777
Volume (ų)1128.5
Z4
Calculated Density (g/cm³)1.42

This detailed structural information is crucial for computational studies and for understanding the structure-property relationships of this class of compounds.

Analysis of Supramolecular Interactions and Crystal Packing

The crystal packing and supramolecular architecture of pyrrolo[1,2-b]pyridazine derivatives are significantly influenced by non-covalent interactions, which play a crucial role in their solid-state properties. X-ray crystallography studies on substituted pyrrolo[1,2-b]pyridazines have provided detailed insights into these interactions.

A key feature observed in the crystal structure of several derivatives is the presence of π-π stacking interactions. For instance, in 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, molecules stack by translation, forming columns. nih.gov This offset face-to-face stacking occurs with an interplanar separation of 3.400 Å, a distance typical for aromatic molecules with potential for optical applications. nih.gov The presence of these weak π-π stacking interactions is consistent with the compound's low melting point. nih.gov The stacking offset results in a shortest centroid-centroid distance of 3.635 Å between the pyridazine ring of one molecule and the pyrrole ring of a translated molecule. nih.gov Such π-π stacking is considered essential for creating an extended π system, which can facilitate electron mobility in the material. nih.gov

In other derivatives, the crystal packing is stabilized by different types of intermolecular forces. For example, the crystal structure of one ester derivative reveals the presence of short C-H···O and C-O···Cl contacts, which are interpreted as intermolecular hydrogen and halogen bonding, respectively. nih.gov Weak C—H⋯π interactions have also been observed to contribute to the stabilization of the crystal packing in other related structures. researchgate.net The planarity of the molecule is a significant factor; for instance, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine assumes a planar conformation in its crystal form. nih.gov

The following table summarizes the types of supramolecular interactions observed in select pyrrolo[1,2-b]pyridazine derivatives.

DerivativeSupramolecular Interaction(s)Interplanar Spacing (Å)Reference
2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazineπ-π stacking (offset face-to-face)3.400 nih.gov
Ester derivative of pyrrolo[1,2-b]pyridazineC-H···O and C-O···Cl contactsN/A nih.gov
A related pyrrolo[1,2-b]pyridazine structureWeak C—H⋯π interactionsN/A researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the characterization of functional groups and for conformational studies of pyrrolo[1,2-b]pyridazine derivatives.

IR spectroscopy has been instrumental in confirming the structures of newly synthesized pyrrolo[1,2-b]pyridazines. For example, in the synthesis of certain derivatives, the IR spectrum was used to confirm the absence of a C=O absorption band, which was crucial for distinguishing the final product from a potential intermediate. beilstein-journals.org In the characterization of N-acylhydrazone derivatives of a related pyrrolo[3,4-d]pyridazinone system, a characteristic band in the Fourier-transform infrared (FT-IR) spectrum around 1762 cm⁻¹ confirmed the presence of an additional carbonyl group from an ester residue. mdpi.com The structures of various new pyrrolo[1,2-b]pyridazines have been consistently confirmed using IR spectroscopy alongside other analytical methods like NMR and elemental analysis. nih.govmdpi.com

While specific Raman spectroscopic data for 1H-Cyclopropa researchgate.netbeilstein-journals.orgpyrrolo[1,2-b]pyridazine is not available in the reviewed literature, Raman spectroscopy, in general, provides complementary information to IR spectroscopy. encyclopedia.pubdntb.gov.ua It is particularly useful for identifying and studying vibrations of non-polar bonds and symmetric vibrational modes, which may be weak or absent in IR spectra. For complex heterocyclic systems, resonance Raman spectroscopy can provide detailed molecular information on specific parts of the molecule (chromophores). encyclopedia.pub

The table below highlights the application of IR spectroscopy in the characterization of pyrrolo[1,2-b]pyridazine and related compounds.

Compound TypeSpectroscopic ApplicationKey FindingReference(s)
3,4-Dihydropyrrolo[1,2-b]pyridazinesFunctional group identificationAbsence of –C=O absorption confirmed the structure of the final product. beilstein-journals.org
New pyrrolo[1,2-b]pyridazine derivativesStructural confirmationIR data, along with NMR and elemental analyses, confirmed the assigned structures. nih.govmdpi.com
N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinoneFunctional group characterizationA band around 1762 cm⁻¹ indicated the presence of a carbonyl group. mdpi.com

Electronic Absorption and Emission Spectroscopy for Photophysical Properties (excluding specific values)

The photophysical properties of pyrrolo[1,2-b]pyridazine and its derivatives have been a subject of interest due to their potential applications in optical materials, such as stable light-emitting organic compounds. nih.govresearchgate.net Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are the primary techniques used to investigate these properties.

Fused heterocyclic systems like pyrrolo[1,2-b]pyridazines are known to be highly fluorescent, both in solution and in the solid state. nih.gov The expansion of the π-electron system in these molecules is believed to strongly influence their fluorescent properties, which is a key aspect in the design of new optically active materials. nih.gov Studies on related N-fused heteroaromatic compounds, such as benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, have shown strong blue emission in solution. nih.gov The absorption and emission maxima of these related systems are sensitive to the substituents attached to the core scaffold. nih.gov

The photophysical properties can be tuned by modifying the molecular structure. For instance, in related pyrrolo[1,2-a]quinoxalines, conjugating benzene (B151609) or thiophene (B33073) rings can affect the molecular orbital levels, thereby impacting emission wavelength and photoluminescence quantum yield. nih.gov While many of these compounds exhibit strong fluorescence, some may show little to no fluorescence, with their lowest triplet states being of π, π* orbital character. rsc.org The environment, such as the solvent, can also influence the photophysical behavior of these types of compounds. mdpi.com

Other Advanced Analytical Techniques for Comprehensive Characterization

Beyond crystallographic and standard spectroscopic methods, a range of other advanced analytical techniques are employed for the comprehensive characterization of pyrrolo[1,2-b]pyridazine derivatives.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of newly synthesized compounds. In one study, the molecular ion peak observed in the mass spectrum, supported by HRMS data, definitively confirmed the molecular formula of a 3,4-dihydropyrrolo[1,2-b]pyridazine derivative, distinguishing it from another possible isomer. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not detailed in the outline sections above, it is the most frequently cited technique for structural elucidation. 1H-NMR and 13C-NMR are routinely used to assign the structure and regioselectivity of reaction products. nih.govmdpi.com Advanced 2D NMR techniques such as DQCOSY, HSQC, and HMBC are also utilized to establish detailed connectivity within the molecule. mdpi.comnih.gov For example, HSQC experiments show 13C–1H coupling, and DQCOSY can confirm 1H–1H coupling between different groups within the molecule. nih.gov

Elemental Analysis: This technique provides the empirical formula of a compound by determining the percentage composition of elements like carbon, hydrogen, and nitrogen. It is a fundamental method used alongside spectroscopic data to confirm the identity and purity of synthesized pyrrolo[1,2-b]pyridazine derivatives. nih.gov

These techniques, when used in combination, provide a complete and unambiguous characterization of the complex molecular structures of pyrrolo[1,2-b]pyridazine derivatives.

Computational and Theoretical Chemistry Studies of 1h Cyclopropa 2 17 Pyrrolo 1,2 B Pyridazine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

No published data is available.

No published data is available.

No published data is available.

No published data is available.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

No published data is available.

Conformational Analysis and Energy Landscapes of 1H-Cyclopropapyrrolo[1,2-b]pyridazine

No published data is available.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

No published data is available.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Currently, there are no published molecular dynamics (MD) simulation studies specifically investigating 1H-Cyclopropa mdpi.comnih.govpyrrolo[1,2-b]pyridazine (B13699388). Such simulations would be invaluable for elucidating the conformational dynamics of the fused ring system, assessing its flexibility, and understanding how its three-dimensional structure evolves over time.

Furthermore, the influence of different solvents on the compound's behavior remains unexplored. MD simulations in various solvent environments (e.g., polar, nonpolar, protic, aprotic) would be necessary to understand key intermolecular interactions, such as hydrogen bonding and van der Waals forces. This would provide insight into its solubility, stability, and potential interactions in a biological milieu. Without specific research on this molecule, no data tables on its dynamic properties or solvent interactions can be generated.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Correlations (without specific biological data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its theoretical activities. For a QSAR model to be developed, a dataset of structurally related compounds with associated activity data is required.

As there are no available studies on the synthesis of a series of 1H-Cyclopropa mdpi.comnih.govpyrrolo[1,2-b]pyridazine derivatives, the foundational data for QSAR modeling is absent. Consequently, no QSAR models have been developed to correlate the structural features of this class of compounds with any theoretical property. The development of such models would first require the synthesis and characterization of a library of derivatives, followed by the computation of molecular descriptors and subsequent statistical analysis to derive a predictive model. The lack of foundational research in this area means that no data tables of molecular descriptors or QSAR model statistics can be presented.

Strategic Applications of 1h Cyclopropa 2 17 Pyrrolo 1,2 B Pyridazine in Complex Molecule Synthesis

1H-Cycloproparsc.orgnih.govpyrrolo[1,2-b]pyridazine as a Chiral Building Block

Chirality is a fundamental concept in the synthesis of complex molecules, particularly in the field of medicinal chemistry where the stereochemistry of a molecule can dictate its biological activity. The 1H-Cyclopropa rsc.orgnih.govpyrrolo[1,2-b]pyridazine (B13699388) scaffold can be engineered to serve as a potent chiral building block.

Source of Chirality: The introduction of substituents onto the cyclopropane (B1198618) ring can create one or more stereocenters. Depending on the substitution pattern, the molecule can exist as distinct enantiomers or diastereomers. The rigid, fused structure ensures that the stereochemical information is well-defined and locked in place.

Asymmetric Synthesis: Enantiomerically pure forms of substituted 1H-Cyclopropa rsc.orgnih.govpyrrolo[1,2-b]pyridazine can be accessed through asymmetric synthesis or chiral resolution. These pure stereoisomers can then be used as starting materials, transferring their chirality to subsequent products in a synthetic sequence.

Applications in Target-Oriented Synthesis: As a chiral synthon, this molecule offers a pre-defined three-dimensional arrangement of atoms. This is particularly advantageous in the synthesis of natural products and pharmaceutical agents where precise control over stereochemistry is critical for achieving the desired biological function.

FeatureDescriptionImplication in Synthesis
Stereocenters Can be readily introduced on the cyclopropane ring.Allows for the creation of specific enantiomers and diastereomers.
Conformational Rigidity The fused ring system locks the molecule into a defined shape.Provides excellent control over the spatial orientation of functional groups.
Chiral Transfer The inherent chirality can be transferred to new molecules.Enables the asymmetric synthesis of complex chiral targets.

Utilization as a Synthetic Synthon for Novel Heterocyclic Scaffolds

A synthon is a conceptual unit within a molecule that can be formed or assembled by known synthetic operations. The high degree of ring strain in the cyclopropane portion of 1H-Cyclopropa rsc.orgnih.govpyrrolo[1,2-b]pyridazine makes it an exceptionally reactive and versatile synthon for accessing novel heterocyclic frameworks.

The energy stored in the strained C-C bonds of the cyclopropane ring can be released through various ring-opening reactions, which can be triggered by heat, light, or chemical reagents (e.g., transition metals, acids, or bases). This reactivity allows the molecule to participate in transformations that would be inaccessible for unstrained systems.

Ring-Opening Reactions: Cleavage of the cyclopropane ring can lead to the formation of larger, more complex heterocyclic systems. For example, a formal [3+2] cycloaddition reaction, initiated by ring opening, could be used to construct a new five-membered ring fused to the pyridazine (B1198779) core.

Functional Group Introduction: The process of ring-opening often generates reactive intermediates that can be trapped by other molecules, providing a direct route to introduce new functional groups and build molecular complexity in a single step.

Reaction TypeTriggerPotential Outcome
Thermal Rearrangement HeatIsomerization to a more stable, larger ring system.
Photochemical Activation UV LightGeneration of reactive diradical intermediates for further reactions.
Transition-Metal Catalysis Pd, Rh, or Cu catalystsControlled ring-opening and subsequent cross-coupling or addition reactions.
Acid/Base-Mediated Opening Protic/Lewis acids or basesFormation of carbocationic or carbanionic intermediates for nucleophilic/electrophilic trapping.

Precursor in the Construction of Architecturally Complex Organic Frameworks

The defined geometry and potential for functionalization make 1H-Cyclopropa rsc.orgnih.govpyrrolo[1,2-b]pyridazine an attractive precursor for the bottom-up construction of architecturally complex organic frameworks. These frameworks include macrocycles, polymers, and porous materials with ordered structures.

Rigid Linker: The planarity and rigidity of the pyrrolo[1,2-b]pyridazine core can be exploited to create well-defined and predictable structures on a larger scale. By adding appropriate functional groups to the molecule, it can be used as a "linker" or "strut" to connect other molecular units.

Strain-Release Polymerization: The reactivity of the cyclopropane ring offers a unique mechanism for polymerization. A ring-opening polymerization reaction could be envisioned where the strain release drives the formation of long polymer chains, creating novel materials with the pyrrolo[1,2-b]pyridazine unit incorporated into the backbone.

Metal-Organic Frameworks (MOFs): The nitrogen atoms within the pyridazine ring possess lone pairs of electrons that can coordinate to metal ions. This makes appropriately functionalized derivatives of 1H-Cyclopropa rsc.orgnih.govpyrrolo[1,2-b]pyridazine potential candidates for organic linkers in the synthesis of MOFs, which are materials with applications in gas storage, separation, and catalysis.

Role in the Development of New Synthetic Methodologies and Cascade Reactions

The development of new synthetic methodologies, particularly those that build molecular complexity efficiently, is a central goal of organic chemistry. Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a powerful strategy for achieving this goal. The unique structure of 1H-Cyclopropa rsc.orgnih.govpyrrolo[1,2-b]pyridazine is ideally suited to be a substrate in the discovery of such reactions.

The release of ring strain from the cyclopropane can act as the initiating step for a cascade sequence. This initial ring-opening can trigger a series of subsequent intramolecular reactions, leading to a rapid and dramatic increase in molecular complexity. For instance, a transition-metal-catalyzed ring-opening could generate an intermediate that then undergoes an intramolecular cyclization, followed by an elimination, to furnish a complex polycyclic product in one pot. The pyrrolo[1,2-b]pyridazine system itself can be readily synthesized through methods like 1,3-dipolar cycloaddition reactions or domino coupling-isomerization-condensation processes. rsc.orgnih.govnih.govresearchgate.net

Applications in Advanced Materials Science

While specific physical properties are excluded from this discussion, the fundamental structure of 1H-Cyclopropa rsc.orgnih.govpyrrolo[1,2-b]pyridazine suggests its potential as a building block in advanced materials science. The core pyrrolo[1,2-b]pyridazine scaffold is known to be a component of fluorescent compounds and has been investigated for its optical properties. nih.govnih.govthsci.com

Organic Electronics: The extended π-conjugated system of the aromatic core is a common feature in organic semiconductors. Derivatives of this molecule could be explored as monomers for the synthesis of conductive polymers or as components in organic light-emitting diodes (OLEDs).

Fluorescent Probes and Sensors: The inherent fluorescence of many pyrrolo[1,2-b]pyridazine derivatives suggests that the title compound could be a core structure for the development of chemical sensors. nih.govnih.gov The reactivity of the cyclopropane ring could be harnessed to create a "turn-on" or "turn-off" fluorescent response upon reaction with a specific analyte.

Stereochemical Aspects and Chiral Transformations Involving 1h Cyclopropa 2 17 Pyrrolo 1,2 B Pyridazine

Intrinsic Chirality within the 1H-Cyclopropapyrrolo[1,2-b]pyridazine Skeleton

There is no information available in the scientific literature regarding the intrinsic chirality of the 1H-Cyclopropapyrrolo[1,2-b]pyridazine skeleton.

Enantioselective Synthesis of Chiral 1H-Cyclopropapyrrolo[1,2-b]pyridazine Derivatives

No published methods for the enantioselective synthesis of chiral 1H-Cyclopropapyrrolo[1,2-b]pyridazine derivatives could be identified in the existing scientific literature.

Resolution Techniques for Enantiomeric 1H-Cyclopropapyrrolo[1,2-b]pyridazine Analogues

There are no documented resolution techniques for the separation of enantiomeric analogues of 1H-Cyclopropapyrrolo[1,2-b]pyridazine in the scientific literature.

Chiroptical Characterization Methods (e.g., Circular Dichroism)

No chiroptical characterization data, such as that obtained from circular dichroism, has been reported for 1H-Cyclopropapyrrolo[1,2-b]pyridazine in the available scientific literature.

Emerging Research Frontiers and Future Directions for 1h Cyclopropa 2 17 Pyrrolo 1,2 B Pyridazine Chemistry

Exploration of Unconventional Reactivity and Novel Transformations

Currently, there is a lack of specific published research on the unconventional reactivity and novel transformations of 1H-Cyclopropa uc.ptrsc.orgpyrrolo[1,2-b]pyridazine (B13699388). However, the inherent ring strain of the fused cyclopropane (B1198618) moiety is anticipated to be a source of unique chemical behavior. Future research could focus on leveraging this strain in cycloaddition reactions, ring-opening functionalizations, and rearrangements that are not accessible to its non-strained pyrrolo[1,2-b]pyridazine counterpart. The activation of C-C bonds within the three-membered ring under thermal, photochemical, or transition-metal-catalyzed conditions could lead to the formation of novel, more complex heterocyclic frameworks.

Integration into Flow Chemistry and Automated Synthesis Platforms

The application of flow chemistry and automated synthesis to 1H-Cyclopropa uc.ptrsc.orgpyrrolo[1,2-b]pyridazine has not yet been reported. Nevertheless, these technologies offer significant advantages for the synthesis of potentially unstable or highly reactive molecules. rsc.orgmdpi.com Flow chemistry, with its precise control over reaction parameters such as temperature, pressure, and reaction time, could enable the safe and efficient synthesis of this strained heterocycle, potentially minimizing the formation of decomposition products. rsc.orgmdpi.com Automated platforms could be employed for the rapid optimization of reaction conditions and the generation of a library of derivatives for screening in various applications.

Development of Advanced Catalytic Systems Inspired by the 1H-Cyclopropauc.ptrsc.orgpyrrolo[1,2-b]pyridazine Framework

The potential for 1H-Cyclopropa uc.ptrsc.orgpyrrolo[1,2-b]pyridazine to serve as a ligand or scaffold for advanced catalytic systems is an unexplored area. The nitrogen-rich core of the pyrrolo[1,2-b]pyridazine system could chelate to metal centers, and the strained cyclopropane ring could influence the steric and electronic properties of a resulting catalyst. Research in this direction might involve the synthesis of transition-metal complexes of 1H-Cyclopropa uc.ptrsc.orgpyrrolo[1,2-b]pyridazine and the evaluation of their catalytic activity in a range of organic transformations. The unique geometry imposed by the fused ring system could lead to novel selectivity and reactivity in catalysis.

Predictive Modeling for Rational Design of Novel Compounds and Synthetic Pathways

To date, no computational or predictive modeling studies have been published specifically for 1H-Cyclopropa uc.ptrsc.orgpyrrolo[1,2-b]pyridazine. Computational chemistry could be a powerful tool to predict the structure, stability, and reactivity of this strained heterocycle. Quantum mechanical calculations could provide insights into its electronic properties, bond dissociation energies, and reaction mechanisms. Such theoretical studies would be invaluable for guiding the rational design of new derivatives with tailored properties and for predicting viable synthetic pathways, thus accelerating experimental research in this area.

Future Outlook on the Broader Impact of Highly Strained Fused Heterocycles in Organic Chemistry

While specific research on 1H-Cyclopropa uc.ptrsc.orgpyrrolo[1,2-b]pyridazine is not yet available, the broader class of highly strained fused heterocycles holds significant promise for advancing organic chemistry. The high ring strain energy of these molecules can be harnessed as a driving force for chemical reactions, enabling the construction of complex molecular architectures that would be difficult to access through conventional methods. nih.gov The unique reactivity of strained heterocycles makes them valuable building blocks in synthetic chemistry. nih.gov As synthetic methodologies continue to evolve, it is anticipated that the exploration of compounds like 1H-Cyclopropa uc.ptrsc.orgpyrrolo[1,2-b]pyridazine will lead to new discoveries in reaction chemistry, materials science, and medicinal chemistry, further expanding the toolkit of the modern organic chemist.

Q & A

Q. What spectroscopic markers distinguish cyclopropane-fused derivatives from non-fused analogs?

  • Methodology : Analyze 1H^1H-NMR coupling constants (e.g., JJ-values for cyclopropane protons) and IR stretching frequencies (C-C ring vibrations). X-ray crystallography provides definitive proof of fused-ring geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.